Cas no 851513-74-1 (2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole)

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole structure
851513-74-1 structure
Nombre del producto:2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole
Número CAS:851513-74-1
MF:C10H8F3NO
Megavatios:215.17183303833
CID:2193998
PubChem ID:67984069

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole Propiedades químicas y físicas

Nombre e identificación

    • 2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole
    • 4,5-Dihydro-2-[3-(trifluoromethyl)phenyl]oxazole (ACI)
    • BJB51374
    • CS-0062231
    • OMLULWXGBJGVNQ-UHFFFAOYSA-N
    • MFCD27929897
    • AS-68863
    • 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrooxazole
    • SY332692
    • DB-346042
    • 2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazole
    • SCHEMBL9957948
    • F52222
    • Oxazole, 4,5-dihydro-2-[3-(trifluoromethyl)phenyl]-
    • 851513-74-1
    • AKOS030627076
    • Renchi: 1S/C10H8F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6H,4-5H2
    • Clave inchi: OMLULWXGBJGVNQ-UHFFFAOYSA-N
    • Sonrisas: FC(C1C=C(C2OCCN=2)C=CC=1)(F)F

Atributos calculados

  • Calidad precisa: 215.05600
  • Masa isotópica única: 215.05579836g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 1
  • Complejidad: 262
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 21.6Ų
  • Xlogp3: 2.3

Propiedades experimentales

  • PSA: 21.59000
  • Logp: 1.91780

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM362968-1g
2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole
851513-74-1 95%+
1g
$*** 2023-05-29
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01344-10g
2-(3-(trifluoromethyl)phenyl)-4,5-dihydrooxazole
851513-74-1 95%
10g
$1580 2023-09-07
Aaron
AR00IE95-250mg
Oxazole, 4,5-dihydro-2-[3-(trifluoromethyl)phenyl]-
851513-74-1 95%
250mg
$44.00 2023-12-13
A2B Chem LLC
AI57181-1g
2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole
851513-74-1 96%
1g
$445.00 2024-04-19
1PlusChem
1P00IE0T-500mg
Oxazole, 4,5-dihydro-2-[3-(trifluoromethyl)phenyl]-
851513-74-1 95%
500mg
$68.00 2024-04-21
Aaron
AR00IE95-2g
Oxazole, 4,5-dihydro-2-[3-(trifluoromethyl)phenyl]-
851513-74-1 95%
2g
$144.00 2023-12-13
1PlusChem
1P00IE0T-5g
Oxazole, 4,5-dihydro-2-[3-(trifluoromethyl)phenyl]-
851513-74-1 96%
5g
$1392.00 2025-02-28
A2B Chem LLC
AI57181-5g
2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole
851513-74-1 96%
5g
$1316.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132871-250mg
2-(3-(trifluoromethyl)phenyl)-4,5-dihydrooxazole
851513-74-1 96%
250mg
¥3393.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132871-1g
2-(3-(trifluoromethyl)phenyl)-4,5-dihydrooxazole
851513-74-1 96%
1g
¥5428.00 2024-07-28

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Ruthenium-Catalyzed Monoselective C-H Methylation and d3-Methylation of Arenes
Hogg, Ashley; Wheatley, Matthew; Domingo-Legarda, Pablo; Carral-Menoyo, Asier; Cottam, Naomi; et al, JACS Au, 2022, 2(11), 2529-2538

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Calcium chloride Solvents: Xylene ;  125 °C
Referencia
Preparative scale synthesis of the biaryl core of anacetrapib via a ruthenium-catalyzed direct arylation reaction: unexpected effect of solvent impurity on the arylation reaction
Ouellet, Stephane G.; Roy, Amelie; Molinaro, Carmela; Angelaud, Remy; Marcoux, Jean-Francois; et al, Journal of Organic Chemistry, 2011, 76(5), 1436-1439

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Calcium chloride Solvents: Xylene ;  45 min, 125 °C; 17 h, 125 °C; 125 °C → 80 °C
1.2 Reagents: Monopotassium phosphate Solvents: Toluene ,  Water
Referencia
Practical reduction of oxazolines to alcohols
Bernardi, Anna; Ouellet, Stephane G.; Angelaud, Remy; O'Shea, Paul D., Tetrahedron Letters, 2008, 49(47), 6707-6708

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… ;  16 h, 100 °C
Referencia
Copper N-Heterocyclic Carbene Complexes As Active Catalysts for the Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols
Trose, Michael; Lazreg, Faima; Lesieur, Mathieu; Cazin, Catherine S. J., Journal of Organic Chemistry, 2015, 80(20), 9910-9914

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole Raw materials

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:851513-74-1)2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole
A949104
Pureza:99%
Cantidad:1g
Precio ($):454.0